![molecular formula C10H4Cl4O2 B1682474 ST034307 CAS No. 133406-29-8](/img/structure/B1682474.png)
ST034307
Overview
Description
ST034307, also known as 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one, is a chemical compound with the molecular formula C10H4Cl4O2 and a molecular weight of 297.95 g/mol . This compound is known for its selective inhibition of adenylyl cyclase 1 (AC1), which has implications in pain management and opioid dependency reduction .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-(trichloromethyl)chromen-4-one is adenylyl cyclase 1 (AC1) . AC1 is a type of adenylyl cyclase, a group of enzymes that are stimulated by calcium in a calmodulin-dependent manner . AC1 has been shown to be a potential target for treating pain and reducing the dependency on opioids .
Mode of Action
6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of AC1 . It has been difficult to inhibit AC1 selectively without also inhibiting other isoforms vital to physiological functions . 6-chloro-2-(trichloromethyl)chromen-4-one is selective for ac1 over all eight other adenylyl cyclase isoforms .
Biochemical Pathways
Upon interaction with AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one inhibits AC1 and reduces cyclic adenosine monophosphate (cAMP) . This action leaves AC8, another adenylyl cyclase isoform, unaffected . The reduction in cAMP levels affects various downstream pathways, leading to a decrease in pain sensation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of AC1 and the subsequent reduction in cAMP levels by 6-Chloro-2-(trichloromethyl)chromen-4-one result in analgesic activity . It has been shown to reduce pain in a mouse inflammatory pain model .
Action Environment
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme involved in the conversion of ATP to cyclic AMP (cAMP) . By inhibiting AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one reduces the levels of cAMP, which plays a crucial role in various cellular signaling pathways . This selective inhibition is significant as it allows for the modulation of pain without affecting other adenylyl cyclase isoforms that are vital for physiological functions .
Cellular Effects
6-Chloro-2-(trichloromethyl)chromen-4-one has been shown to influence various cellular processes. In particular, it has demonstrated analgesic activity by reducing pain in mouse inflammatory pain models . The compound’s ability to lower cAMP levels affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced pain perception . Additionally, 6-Chloro-2-(trichloromethyl)chromen-4-one has exhibited antitumor activity, making it a promising candidate for cancer treatment.
Molecular Mechanism
At the molecular level, 6-Chloro-2-(trichloromethyl)chromen-4-one exerts its effects by binding to and inhibiting adenylyl cyclase 1 (AC1) . This inhibition leads to a decrease in cAMP production, which in turn affects various downstream signaling pathways . The reduction in cAMP levels can result in the modulation of pain and inflammation, as well as potential antitumor effects. The compound’s selective inhibition of AC1 over other adenylyl cyclase isoforms is crucial for its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(trichloromethyl)chromen-4-one have been observed to change over time. The compound is stable when stored at -20°C and is soluble in DMSO at a concentration of 2 mg/mL . Long-term studies have shown that 6-Chloro-2-(trichloromethyl)chromen-4-one maintains its analgesic activity and continues to reduce pain in mouse models over extended periods .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(trichloromethyl)chromen-4-one vary with different dosages in animal models. At lower doses, the compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Chloro-2-(trichloromethyl)chromen-4-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of adenylyl cyclase 1 (AC1) affects the production of cAMP, which plays a critical role in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-(trichloromethyl)chromen-4-one is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 6-Chloro-2-(trichloromethyl)chromen-4-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall therapeutic potential.
Preparation Methods
The synthesis of ST034307 typically involves the reaction of 6-chloro-4-hydroxycoumarin with trichloromethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base such as pyridine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ST034307 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pain Relief
ST034307 has been demonstrated to relieve pain in several mouse models:
- Formalin-induced inflammatory pain
- Acid-induced visceral pain
- Acid-depressed nesting behaviors
In these studies, this compound not only alleviated pain but also did not induce analgesic tolerance after chronic administration, a common issue with traditional opioids .
Interaction with Opioid Receptors
The compound enhances the inhibition of AC1 mediated by the μ-opioid receptor (MOR). This interaction suggests that this compound may provide analgesic effects without the risk of developing opioid dependence or tolerance .
Pharmacokinetics and Disposition
The pharmacokinetic profile of this compound was investigated through subcutaneous administration in male C57BL/6J mice. Following administration, blood and brain samples were collected at various time points to analyze the compound's distribution and metabolism. Notably, this compound was found to be restricted primarily to peripheral tissues, indicating a potential for localized therapeutic effects .
Pain Management in Mouse Models
In a study comparing this compound with morphine, it was found that while both compounds provided analgesia, this compound did not lead to the same level of tolerance associated with morphine use. This highlights its potential as a safer alternative for chronic pain management .
Effects on Calcium Dynamics
Research indicates that this compound significantly reduces the beating rate of sinoatrial node (SAN) cells while not affecting calcium transient amplitude in response to phenylephrine stimulation. This suggests that while this compound impacts cardiac function through AC1 inhibition, it does so without disrupting calcium signaling pathways critical for heart function .
Summary of Findings
The following table summarizes key findings related to the applications and effects of this compound:
Application | Findings |
---|---|
Pain Relief | Effective in inflammatory and visceral pain models without inducing tolerance |
Opioid Interaction | Enhances MOR-mediated inhibition of AC1; does not promote opioid dependence |
Pharmacokinetics | Primarily localized effects; minimal central nervous system penetration |
Cardiac Effects | Reduces SAN cell beating rate; no significant impact on calcium transient amplitude |
Comparison with Similar Compounds
ST034307 can be compared with other similar compounds such as:
6-Chloro-2-methyl-4H-chromen-4-one: This compound has a similar chromen-4-one structure but with a methyl group instead of a trichloromethyl group.
2-Chloro-6-(trichloromethyl)pyridine: This compound has a pyridine ring instead of a chromen-4-one structure.
The uniqueness of this compound lies in its selective inhibition of AC1, which is not commonly observed in other similar compounds .
Biological Activity
ST034307 is a selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), a key enzyme involved in the production of cyclic adenosine monophosphate (cAMP). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and opioid dependence. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
AC1 is one of several adenylyl cyclase isoforms that catalyze the conversion of ATP to cAMP, a crucial second messenger in various physiological processes. This compound selectively inhibits AC1, which is stimulated by calcium in a calmodulin-dependent manner. Inhibition of AC1 has been shown to alleviate pain and reduce behaviors associated with opioid dependence, making this compound a promising candidate for analgesic therapies .
Selectivity and Efficacy
This compound has been characterized as a highly selective inhibitor of AC1, with studies demonstrating its effectiveness in various preclinical models:
- Inhibition Profile : this compound was tested against all isoforms of membrane-bound ACs and demonstrated significant selectivity for AC1. It inhibited Ca²⁺-stimulated cAMP accumulation in HEK-AC1 cells and showed effectiveness in mouse hippocampal homogenates .
- Pain Models : In mouse models, this compound effectively relieved inflammatory pain induced by formalin and acid, as well as acid-induced visceral pain. Importantly, it did not induce analgesic tolerance after chronic administration .
Comparative Studies
A comparative analysis was conducted between this compound and morphine to evaluate their respective analgesic properties. The results indicated:
- Pain Relief : Both compounds provided relief from pain; however, morphine was more effective in reducing acute nociception. In contrast, this compound specifically alleviated inflammatory pain without leading to tolerance or cross-tolerance with morphine .
- CAMP Concentration : Following administration, significant reductions in cAMP levels were observed in dorsal root ganglia (DRG) of mice treated with this compound, indicating its peripheral action .
Data Table: Summary of Key Findings on this compound
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Study on Inflammatory Pain : In a controlled study involving male C57BL/6J mice, this compound was administered subcutaneously at a dose of 10 mg/kg. Behavioral assays demonstrated that the compound significantly reduced paw licking behavior associated with inflammatory pain without causing central nervous system side effects .
- Cardiac Activity Influence : Research indicated that inhibition of AC1 by this compound also affects cardiac pacemaker activity, suggesting broader implications for cardiovascular health. The compound inhibited IP3-evoked changes in sinoatrial node beat rate, indicating potential applications beyond analgesia .
Properties
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.